molecular formula C18H19N3O4S B10977442 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide

Cat. No.: B10977442
M. Wt: 373.4 g/mol
InChI Key: IJTSCEUCVXBTMG-UHFFFAOYSA-N
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Description

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide is a complex organic compound with a molecular formula of C18H19N3O4S It is known for its unique structure, which includes a dioxidotetrahydrothiophene ring, a carbamoyl group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide typically involves multiple steps. One common method includes the reaction of 3-aminobenzoic acid with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring to a tetrahydrothiophene ring.

    Substitution: The phenyl and benzamide groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituents, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced thiophene rings, and various substituted phenylbenzamide derivatives.

Scientific Research Applications

Antiparasitic Activity

One of the significant applications of this compound is its potential as an antiparasitic agent. Research has shown that derivatives of N-phenylbenzamide exhibit activity against Schistosoma mansoni, a parasitic flatworm responsible for schistosomiasis. In a study evaluating structure–activity relationships (SAR) among 25 derivatives, certain compounds demonstrated rapid schistosomicidal effects, compromising the integrity of adult worms within one hour of exposure . This highlights the potential for developing new antischistosomal drugs in response to emerging drug resistance against praziquantel.

Antitrypanosomal Activity

Another promising application is in the treatment of African trypanosomiasis, caused by Trypanosoma brucei. A derivative of the compound was shown to effectively displace High Mobility Group (HMG)-box-containing proteins from their DNA binding sites, disrupting kinetoplast DNA function and leading to parasite death. This compound demonstrated curative effects in an acute mouse model, indicating its potential as a therapeutic agent against kinetoplastid parasites .

Structure-Activity Relationships

The development of analogs based on the core structure of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide has led to insights into how modifications can enhance biological activity. For instance:

  • Substitution Effects : Variations in substituents on the phenyl ring have been shown to significantly affect the potency and selectivity of these compounds against target pathogens.
  • Mechanistic Insights : The interaction with specific biological targets (e.g., HMG proteins) provides a pathway for rational drug design aimed at optimizing efficacy while minimizing toxicity .

Case Studies and Experimental Findings

Several experimental studies have documented the efficacy and safety profiles of this compound and its derivatives:

  • Schistosomiasis Study : In vitro assays revealed that specific N-phenylbenzamide derivatives exhibited EC50 values in the nanomolar range against S. mansoni, with selectivity indices suggesting a favorable therapeutic window over mammalian cells .
  • Trypanosomiasis Model : The compound's ability to disrupt kDNA function was validated through both in vitro and in vivo studies, demonstrating significant reductions in parasite viability and highlighting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene ring and carbamoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of a tetrahydrothiophene ring with a sulfone group and a phenylbenzamide moiety. Its molecular formula is C13H14N2O4SC_{13}H_{14}N_{2}O_{4}S, and it possesses distinct chemical properties due to the presence of the sulfone group, which is known to influence biological activity.

Biological Activity Overview

Research has indicated that derivatives of N-phenylbenzamide , including the compound , exhibit a range of biological activities:

  • Antiviral Activity : Several studies have demonstrated that N-phenylbenzamide derivatives can inhibit various viral strains, including enteroviruses.
  • Antimicrobial Properties : These compounds are also noted for their antibacterial and antifungal activities.
  • Analgesic and Anti-inflammatory Effects : Some derivatives show promise as analgesics and anti-inflammatory agents.

Antiviral Mechanisms

The antiviral mechanisms of N-phenylbenzamide derivatives have been extensively studied. A recent study highlighted the binding affinity of these compounds to viral capsids, which stabilizes the virion and prevents uncoating. This mechanism was observed in enterovirus strains, where compounds showed effective inhibition at low micromolar concentrations:

CompoundVirus StrainIC50 (µM)TC50 (µM)Selectivity Index
1eEV715.7 ± 0.8620 ± 0.0109
CL212CVA91>100>100
CL213CVB3Not effective--

Case Studies

  • Enterovirus Inhibition : A study conducted on various N-phenylbenzamide derivatives demonstrated significant antiviral activity against enterovirus strains such as EV71 and CVA9. The compound 1e showed an IC50 value of 5.7 µM against EV71, indicating strong potential for further development as an antiviral agent .
  • Mechanistic Insights : Another investigation into the antiviral mechanisms revealed that these compounds bind to hydrophobic pockets within the viral capsid, effectively preventing viral entry into host cells. The binding affinity was confirmed through docking studies and real-time assays .
  • Comparative Analysis : In comparison with other antiviral agents like pirodavir, N-phenylbenzamide derivatives exhibited lower cytotoxicity while maintaining effective antiviral properties, suggesting a favorable therapeutic profile .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide with high purity?

The synthesis typically involves multi-step reactions, including amidation and coupling steps. Critical parameters include:

  • Reagent selection : Sodium borohydride for reduction and coupling agents like EDC/HOBt for amide bond formation .
  • Reaction conditions : Temperature control (e.g., 0–5°C for sensitive steps) and solvent optimization (e.g., DMF or DCM) to enhance yield .
  • Purification : Column chromatography or recrystallization to isolate the compound, monitored by TLC or HPLC .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological approaches include:

  • Spectroscopic techniques : 1^1H/13^13C NMR to verify functional groups and stereochemistry, and mass spectrometry (HRMS) for molecular weight confirmation .
  • Chromatography : HPLC with UV detection to assess purity (>95% threshold) .
  • Elemental analysis : To validate empirical formula consistency .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should focus on:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition assays, given the structural similarity to bioactive benzamides .
  • Anti-inflammatory potential : COX-2 inhibition studies using fluorometric kits .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence its biological activity?

Comparative studies with analogs (e.g., chloro vs. methoxy substituents) reveal:

  • Electronic effects : Electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., OCH3_3) alter solubility .
  • Positional isomerism : Meta-substituted derivatives show 2–3× higher activity than ortho analogs in kinase inhibition assays .
  • Methodological recommendations : Use QSAR models to predict activity trends and guide synthesis .

Q. What strategies resolve contradictions in reported structure-activity relationships (SAR)?

Discrepancies may arise from assay variability or impurity artifacts. Solutions include:

  • Standardized protocols : Replicate assays across multiple labs using identical cell lines and reagent batches .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes .
  • Metabolite profiling : LC-MS to rule out off-target effects from degradation products .

Q. How can mechanistic studies elucidate its mode of action?

Advanced approaches include:

  • Biochemical assays : Surface plasmon resonance (SPR) to measure binding kinetics with putative targets .
  • Gene expression profiling : RNA-seq to identify differentially expressed pathways post-treatment .
  • Silencing studies : CRISPR/Cas9 knockout of suspected targets (e.g., NF-κB) to confirm functional relevance .

Q. What computational tools are effective for predicting its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions .
  • Molecular docking : AutoDock Vina to simulate interactions with proteins like COX-2 or EGFR .
  • MD simulations : GROMACS to assess stability of ligand-target complexes over time .

Q. Methodological Challenges and Solutions

Q. How can researchers optimize stability under physiological conditions?

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–9) to identify labile bonds (e.g., carbamoyl) .
  • Thermal stability : TGA/DSC to determine decomposition thresholds and guide storage conditions .
  • Prodrug design : Introduce acetyl or PEG groups to protect sensitive moieties .

Q. What are the critical steps for validating its metabolic stability?

  • In vitro assays : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .
  • Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites .
  • CYP inhibition screening : Fluorescent-based assays to assess drug-drug interaction risks .

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-phenylbenzamide

InChI

InChI=1S/C18H19N3O4S/c22-17(19-14-6-2-1-3-7-14)13-5-4-8-15(11-13)20-18(23)21-16-9-10-26(24,25)12-16/h1-8,11,16H,9-10,12H2,(H,19,22)(H2,20,21,23)

InChI Key

IJTSCEUCVXBTMG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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